molecular formula C9H10N4O2 B1499849 Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1083196-34-2

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1499849
CAS No.: 1083196-34-2
M. Wt: 206.2 g/mol
InChI Key: FUSHTASYYQSBAS-UHFFFAOYSA-N
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Description

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound used for pharmaceutical testing . It is a part of the pyrazolo[1,5-a]pyrimidine family, which has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions . These reactions allow for the introduction of alkynyl, aryl, or arylamine groups at the C2-position .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has been utilized in the synthesis of a variety of chemical compounds. For example, it has been used in the synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, which are analogs of naturally occurring modified nucleic acid bases. These synthesized compounds exhibited moderate to very good growth inhibitory activities against cultured L1210 leukemia and 6410 human leukemic myeloblasts (Hong, De, Tritsch, & Chheda, 1976).

Structural Analysis and Characterization

Research on the structural analysis and characterization of compounds related to this compound has been conducted. For instance, X-ray analysis was used to determine the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a related compound. This kind of research is vital for understanding the molecular structure and potential applications of these compounds (Clayton, Rogers, Smith, Stevenson, & King, 1980).

Anticancer and Anti-Inflammatory Properties

Novel pyrazolopyrimidines derivatives, which can be synthesized from compounds related to this compound, have shown potential as anticancer and anti-5-lipoxygenase agents. Such studies are significant in exploring new therapeutic agents for cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Methodology Improvement in Chemical Synthesis

This compound plays a role in improving methodologies for chemical synthesis. For example, it has been used in the ultrasound-assisted synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, highlighting advancements in synthesis techniques that are more efficient and environmentally friendly (Kaping, Sunn, Singha, & Vishwakarma, 2020).

Catalysis and Green Chemistry

This compound has also been involved in research on green synthesis methodologies. A study demonstrated the use of a cellulose-based Ag-loaded magnetic bionanostructure as a catalyst for the synthesis of tetrazolo[1,5-a]pyrimidines, indicating the potential of this compound in eco-friendly chemical processes (Maleki, Ravaghi, Aghaei, & Movahed, 2017).

Future Directions

The promising results from the synthesis of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . In addition, the potential neuroprotective and anti-neuroinflammatory properties of triazole-pyrimidine-based compounds indicate that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Biochemical Analysis

Biochemical Properties

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (Trks), which are transmembrane receptor tyrosine kinases involved in cellular signaling pathways . The compound acts as an inhibitor of these kinases, thereby modulating signal transduction processes. Additionally, this compound has been shown to interact with other proteins involved in cell proliferation and apoptosis, highlighting its potential as an anticancer agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the activity of tropomyosin receptor kinases, leading to altered cell signaling and reduced cell proliferation . Furthermore, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of tropomyosin receptor kinases, thereby inhibiting their kinase activity and preventing downstream signaling . This inhibition leads to changes in gene expression and cellular responses, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other enzymes and proteins, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been found to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria, further modulating its biological effects.

Properties

IUPAC Name

ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHTASYYQSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669929
Record name Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-34-2
Record name Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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